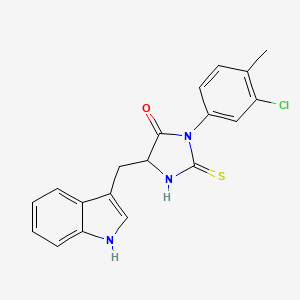![molecular formula C18H22N2O B10896744 N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide](/img/structure/B10896744.png)
N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a heptylidene group attached to a naphthohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation reaction between heptanal and 1-naphthohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Heptylidenecyclopentan-1-one: Another compound with a heptylidene group, but with a different core structure.
N’-[(1E)-Heptylidene]pentanehydrazide: Similar in structure but with a pentane backbone instead of a naphthalene ring.
Uniqueness: N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to its naphthalene core, which imparts distinct chemical and biological properties compared to other heptylidene derivatives
Eigenschaften
Molekularformel |
C18H22N2O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-[(E)-heptylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H22N2O/c1-2-3-4-5-8-14-19-20-18(21)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-14H,2-5,8H2,1H3,(H,20,21)/b19-14+ |
InChI-Schlüssel |
YODGKMXQOLHBKJ-XMHGGMMESA-N |
Isomerische SMILES |
CCCCCC/C=N/NC(=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCCCCC=NNC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10896662.png)

![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896671.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10896678.png)

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10896684.png)
![N-(2-chlorobenzyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896688.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10896690.png)
![3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10896692.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10896698.png)
![[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B10896706.png)
![(3E)-3-[4-(2-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10896728.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B10896729.png)
![Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B10896737.png)
